Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-
Brand Name: Vulcanchem
CAS No.: 864466-70-6
VCID: VC3739386
InChI: InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m0/s1
SMILES: CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C23H33NOSi
Molecular Weight: 367.6 g/mol

Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-

CAS No.: 864466-70-6

Cat. No.: VC3739386

Molecular Formula: C23H33NOSi

Molecular Weight: 367.6 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- - 864466-70-6

Specification

CAS No. 864466-70-6
Molecular Formula C23H33NOSi
Molecular Weight 367.6 g/mol
IUPAC Name [diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane
Standard InChI InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m0/s1
Standard InChI Key IBZUYVBRWOKYBZ-QFIPXVFZSA-N
Isomeric SMILES CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
SMILES CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Structure

Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- contains a five-membered pyrrolidine heterocycle with a nitrogen atom, similar to the core structure of basic pyrrolidine (C₄H₉N) . The distinguishing feature is the attachment of a diphenyl(triethylsilyl)oxy methyl group at the C-2 position, with the stereocenter having an S-configuration. This compound differs from its related trimethylsilyl analog primarily in the silyl protecting group, where triethylsilyl (TES) replaces trimethylsilyl (TMS).

Physical and Chemical Properties

Based on the properties of structurally similar compounds, Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is likely a colorless to pale yellow crystalline solid or viscous liquid. The presence of the pyrrolidine ring confers basic properties typical of secondary amines . While the core pyrrolidine structure is miscible with water and most organic solvents, the addition of the bulky diphenyl and triethylsilyloxy groups significantly reduces water solubility and enhances solubility in organic solvents such as dichloromethane, tetrahydrofuran, and toluene .

PropertyDescriptionStructural Determinant
Physical StateLikely crystalline solidBased on similar diarylprolinol derivatives
SolubilityHighly soluble in organic solvents; limited water solubilityDue to aromatic rings and silyl group
BasicityModerate basicity (estimated pKa ~9-10)Pyrrolidine nitrogen with steric hindrance
Optical ActivityOptically active with specific rotationS-configuration at C-2
StabilitySensitive to strong acids; relatively stable to basesSilyl ether protection group
Spectroscopic MethodExpected Characteristic Features
¹H NMRSignals for pyrrolidine ring protons (1.5-3.5 ppm); aromatic protons (7.0-7.5 ppm); triethylsilyl group (0.5-1.0 ppm)
¹³C NMRPyrrolidine carbon signals (25-65 ppm); aromatic carbons (125-145 ppm); quaternary carbon bearing the silyloxy group (~80-85 ppm)
Mass SpectrometryMolecular ion peak and fragmentation patterns including loss of the silyl group and cleavage of the pyrrolidine ring
IR SpectroscopyN-H stretching (if present); C-H stretching (aromatic and aliphatic); Si-O stretching

Synthesis and Production Methods

Synthetic Pathways

The synthesis of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- follows established routes similar to those used for related compounds, with appropriate modifications to ensure the correct stereochemistry and silyl group. The typical synthetic pathway involves:

  • Starting from L-proline or a suitable S-configured pyrrolidine derivative to establish the correct stereochemistry

  • Formation of the diphenylmethanol derivative through reaction with phenylmagnesium bromide or similar reagents

  • Protection of the resulting tertiary alcohol with triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or triethylamine

Applications in Organic Synthesis

Catalytic Applications

Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- serves primarily as an organocatalyst in asymmetric synthesis, similar to its structural analogs. The related compound (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether is used as a catalyst for synthesizing:

  • Glycofused tricyclic derivatives used in amyloid β-peptide diagnostic tools

  • Cyclohexene carbaldehyde derivatives through reactions of benzoylnitromethane with aliphatic enals

The (2S)- configuration of the target compound makes it particularly useful for catalyzing reactions with complementary stereoselectivity to the (2R)- isomers.

Comparative Catalytic Efficiency

The triethylsilyl group in the target compound, compared to the trimethylsilyl group in related catalysts, can influence catalytic performance:

Silyl Protecting GroupAdvantagesDisadvantagesOptimal Application Areas
Triethylsilyl (TES)Intermediate stability; balanced steric bulk; good solubility in organic solventsModerate sensitivity to acidic conditionsReactions requiring moderate catalyst stability
Trimethylsilyl (TMS)Less steric hindrance; higher reactivityMore sensitive to hydrolysisReactions needing higher reactivity
t-Butyldimethylsilyl (TBDMS)Higher stability to acidic and basic conditionsMore steric hindrance; potentially lower reactivityLong-duration reactions in harsh conditions

Reaction Scope and Limitations

Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is expected to catalyze a range of asymmetric transformations including:

  • Michael additions

  • Aldol reactions

  • Conjugate additions

  • Mannich reactions

  • Cycloadditions

The efficiency of these transformations would depend on:

  • Substrate structure and electronic properties

  • Solvent choice

  • Temperature and reaction time

  • Presence of additives or co-catalysts

Structural Relationships and Comparative Analysis

Comparison with Related Compounds

Understanding the structural relationships between Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- and similar compounds helps elucidate its unique properties and applications :

CompoundKey Structural FeaturesCAS NumberKey Differences
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-S-configuration, triethylsilyl groupNot provided in search resultsTarget compound
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidineS-configuration, trimethylsilyl group848821-58-9Different silyl group (TMS vs. TES)
(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidineR-configuration, triethylsilyl group1100289-57-3Opposite stereochemistry
Pyrrolidine, 2-[diphenyl[(trimethylsilyl)oxy]methyl]-, (2R)-R-configuration, trimethylsilyl group943757-71-9 Opposite stereochemistry, different silyl group
Basic pyrrolidineUnsubstituted pyrrolidine ring123-75-1 Lacks diphenyl and silyloxy substituents

Structure-Activity Relationships

The effectiveness of diarylprolinol silyl ethers as organocatalysts depends on several structural factors:

  • Stereochemistry: The S- and R-configurations lead to complementary stereoselectivity in catalyzed reactions

  • Silyl Group Size: Larger silyl groups (TES vs. TMS) can affect:

    • Steric demands around the catalytic center

    • Hydrolytic stability

    • Solubility profiles

  • Aromatic Substitution: Modifications to the phenyl groups can modulate electronic properties and catalytic activity

Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring structure appears in numerous natural alkaloids and pharmaceutical compounds . Notable examples include:

  • Nicotine and hygrine (natural alkaloids)

  • Procyclidine and bepridil (pharmaceutical drugs)

  • Piracetam and aniracetam (racetam compounds)

  • Proline and hydroxyproline (amino acids)

These diverse applications highlight the importance of the pyrrolidine scaffold in medicinal chemistry and suggest potential pharmaceutical applications for derivatives of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-.

Reaction Behavior and Chemical Transformations

Reactivity Profile

As a diarylprolinol silyl ether, Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- exhibits distinctive reactivity patterns influenced by:

  • The pyrrolidine nitrogen: Acts as a base and nucleophile, capable of forming hydrogen bonds and coordinating to Lewis acids

  • The silyl ether group: Provides steric bulk and protection for the tertiary alcohol while potentially participating in hydrogen-bonding networks

  • The aromatic rings: Contribute π-π interactions and electronic effects that influence reactivity and selectivity

Stability Considerations

The compound's stability profile is impacted by:

  • Hydrolytic sensitivity: The triethylsilyl ether can be cleaved under acidic conditions

  • Oxidative stability: The nitrogen and aromatic groups may undergo oxidation in harsh conditions

  • Thermal stability: Generally stable at room temperature but may decompose at elevated temperatures

TransformationReagents/ConditionsResulting Product
DesilylationTBAF or acid-catalyzed hydrolysisFree alcohol derivative
N-functionalizationAlkyl halides, acyl chloridesN-substituted derivatives
OxidationVarious oxidizing agentsN-oxide or hydroxylated products
CoordinationMetal complexesOrganometallic catalysts

Analytical Methods and Characterization

Chiral Analysis

As a chiral compound, the enantiomeric purity of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is critical for its application as an asymmetric catalyst. Methods for chiral analysis include:

  • Chiral HPLC using appropriate stationary phases

  • Chiral GC methods

  • NMR analysis using chiral shift reagents

  • Optical rotation measurements compared to literature values

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